2-Benzyl-3-butyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
785815-31-8 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
2-benzyl-3-butyl-1H-indole |
InChI |
InChI=1S/C19H21N/c1-2-3-11-17-16-12-7-8-13-18(16)20-19(17)14-15-9-5-4-6-10-15/h4-10,12-13,20H,2-3,11,14H2,1H3 |
InChI Key |
MTONLCVDIGFMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzyl 3 Butyl 1h Indole
Retrosynthetic Analysis of 2-Benzyl-3-butyl-1H-indole
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic routes by identifying key bond disconnections.
Strategic Bond Disconnections and Precursor Identification
For this compound, the most logical disconnections are those that break the bonds forming the indole's pyrrole (B145914) ring, aligning with known indole (B1671886) syntheses.
Disconnection A (Fischer Indole Synthesis): The most common disconnection is across the N1-C2 and C3-C3a bonds. This leads back to a phenylhydrazone precursor. This hydrazone would be formed from phenylhydrazine (B124118) and an unsymmetrical ketone, specifically 1-phenylheptan-2-one (B13775243).
Disconnection B (Larock Indole Synthesis): A powerful disconnection strategy involves breaking the N1-C7a and C2-C3 bonds. This approach points to a palladium-catalyzed annulation between a 2-haloaniline (like 2-iodoaniline) and a disubstituted alkyne. For the target molecule, the required alkyne is 1-phenyl-3-heptyne. nih.govub.edu
Disconnection C (Bartoli Indole Synthesis): This route involves disconnecting the N1-C2 and C3-C3a bonds, starting from an ortho-substituted nitroarene. The synthesis would involve the reaction of an o-nitroaryl compound with a vinyl Grignard reagent. wikipedia.orgchemicalbook.com This would form the indole core, with subsequent functionalization required to install the benzyl (B1604629) and butyl groups.
Functional Group Interconversion Strategies
Functional group interconversions (FGIs) are crucial for preparing the necessary precursors identified during retrosynthesis. For instance, the synthesis of the required 1-phenylheptan-2-one for the Fischer route could involve the oxidation of the corresponding secondary alcohol, 1-phenylheptan-2-ol. The alkyne needed for the Larock synthesis, 1-phenyl-3-heptyne, could be prepared via the alkylation of a smaller terminal alkyne. These FGIs allow for the use of more readily available starting materials.
Classical and Named Reactions in Indole Synthesis Applicable to 2,3-Disubstitution
Several classical and named reactions are cornerstones of indole synthesis and can be adapted to produce this compound.
Fischer Indole Synthesis and its Variants for this compound Precursors
The Fischer indole synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. chemicalbook.com
The key steps are:
Hydrazone Formation: Phenylhydrazine is condensed with 1-phenylheptan-2-one to form the corresponding phenylhydrazone.
Cyclization: The hydrazone is treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or antimony (III) sulfate (B86663) tandfonline.com) which promotes a nih.govnih.gov-sigmatropic rearrangement.
Rearomatization: The resulting intermediate loses ammonia (B1221849) to form the aromatic indole ring.
A notable variant involves the tandem hydroformylation–Fischer indolisation protocol. rsc.orgsci-hub.se This method can use olefins as starting materials, which are converted to α-branched aldehydes. These aldehydes then form hydrazones and undergo rearrangement to yield 2,3-disubstituted indoles. sci-hub.se
Bartoli Indole Synthesis Approaches
The Bartoli indole synthesis is particularly useful for preparing sterically hindered indoles, especially those substituted at the 7-position. wikipedia.org The reaction involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. wikipedia.orgchemicalbook.com
To synthesize this compound via this method, a multi-step approach would be necessary:
Reaction of an o-substituted nitrobenzene (B124822) with a suitable vinyl Grignard reagent, such as 1-hexenylmagnesium bromide, to construct the indole core with a butyl group at the C3 position.
Subsequent benzylation at the C2 position would be required. This could be achieved through various methods, such as a Friedel-Crafts-type reaction or by metallating the C2 position followed by reaction with benzyl bromide. The steric bulk of the ortho group on the starting nitroarene is often crucial for high yields as it facilitates the key nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
Larock Indole Synthesis Modifications
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of a 2-iodoaniline (B362364) with a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govub.eduthieme-connect.com This one-pot reaction is highly regioselective. ub.edursc.org
The synthesis of this compound would proceed as follows:
Reactants: 2-Iodoaniline and 1-phenyl-3-heptyne.
Catalyst System: A palladium catalyst, such as Pd(OAc)₂, is typically used with a base (e.g., K₂CO₃) and a chloride salt like LiCl or n-Bu₄NCl. acs.org
Annulation: The reaction proceeds via oxidative addition of the palladium catalyst to the C-I bond of the aniline (B41778), followed by regioselective insertion of the alkyne, and finally, reductive elimination to form the indole ring.
A significant advantage of the Larock synthesis is its regioselectivity. Generally, the bulkier substituent of the alkyne preferentially ends up at the C2 position of the indole ring. nih.govub.edu In the case of 1-phenyl-3-heptyne, the benzyl group is sterically more demanding than the butyl group, thus favoring the formation of this compound.
Reissert Indole Synthesis Pathways
The Reissert indole synthesis offers a classical yet viable route for preparing substituted indoles. wikipedia.orgbhu.ac.in The synthesis commences with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, typically potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org Subsequent reductive cyclization of this intermediate, often achieved using zinc in acetic acid, furnishes the indole-2-carboxylic acid, which can then be decarboxylated upon heating to yield the final indole product. wikipedia.org
For the specific synthesis of this compound, a modified Reissert approach would be necessary. This would likely involve starting with 2-nitro-1-pentylbenzene. The subsequent steps would follow the classical Reissert pathway, with the introduction of the benzyl group at the C-2 position being a key challenge. One potential modification involves an intramolecular variation where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization, resulting in a ketone side chain that could be further modified. wikipedia.org
| Reaction | Starting Material | Reagents | Intermediate | Final Product |
| Reissert Condensation | o-nitrotoluene | Diethyl oxalate, Potassium ethoxide | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid |
| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zinc, Acetic acid | Indole-2-carboxylic acid | Indole |
| Decarboxylation | Indole-2-carboxylic acid | Heat | - | Indole |
Leimgruber-Batcho Indole Synthesis Adaptations
The Leimgruber-Batcho indole synthesis is a widely utilized method in the pharmaceutical industry due to its high yields and mild reaction conditions. wikipedia.org The standard procedure involves the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal, to form an enamine. This intermediate then undergoes reductive cyclization to afford the indole. wikipedia.org
To synthesize this compound, the Leimgruber-Batcho synthesis would require significant adaptation, as it is traditionally used for indoles unsubstituted at the C-2 and C-3 positions. core.ac.uk One approach could involve a low-valent titanium-induced reductive cyclization of an appropriate acylamido carbonyl compound, which has been shown to be effective for preparing 2,3-disubstituted indoles. researchgate.net Another adaptation could utilize microwave-assisted conditions to accelerate the formation of the enamine intermediate, followed by catalytic hydrogenation to yield the indole. researchgate.net Recent advancements have also demonstrated one-pot Leimgruber-Batcho reactions that proceed directly from o-nitrotoluene derivatives to the final indole product with high efficiency. journalijar.com
| Method | Starting Material | Key Reagents/Conditions | Advantage |
| Classical Leimgruber-Batcho | o-nitrotoluene | N,N-dimethylformamide dimethyl acetal, Raney nickel, Hydrazine | High yield, mild conditions wikipedia.org |
| Titanium-induced Cyclization | Acylamido carbonyl compound | Low-valent titanium | Access to 2,3-disubstituted indoles researchgate.net |
| Microwave-Assisted Synthesis | o-nitrotoluene | Microwave irradiation | Faster reaction times researchgate.net |
| One-Pot Synthesis | o-nitrotoluene derivative | Tandem reaction sequence | Increased efficiency, reduced waste journalijar.com |
Modern Catalytic Approaches for this compound Assembly
Modern organic synthesis has increasingly turned to transition metal catalysis for the efficient and selective construction of complex molecules. The assembly of this compound can be achieved through various catalytic cross-coupling reactions and C-H activation strategies targeting the indole nucleus.
Transition Metal-Catalyzed Cross-Coupling Reactions at C-2 and C-3 of Indole Nucleus
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of the indole core. mdpi.com
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. organic-chemistry.org For the target molecule, a 2-haloindole could be coupled with phenylacetylene (B144264) to introduce the benzyl precursor, followed by reduction. Alternatively, a tandem Sonogashira/cyclization process starting from N-tosyl-2-iodoanilines and terminal alkynes can directly yield 2-substituted indoles. mdpi.com A variety of palladium catalysts, often in conjunction with a copper(I) co-catalyst, are employed under mild conditions. organic-chemistry.orgscirp.org
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org To synthesize this compound, a 2-halo-3-butylindole could be coupled with a benzylboronic acid derivative, or a 2-benzyl-3-haloindole could be reacted with a butylboronic acid. The reaction is typically catalyzed by a palladium complex and a base. nih.gov This method is known for its tolerance of a wide range of functional groups. scholaris.ca
Stille Coupling: This reaction utilizes organotin compounds to couple with organohalides. mdpi.com A 3-iodo-1H-indole-2-carbonitrile derivative can undergo Stille coupling with an organotin reagent in the presence of a palladium catalyst to introduce substituents at the C-3 position. mdpi.com This could be a potential route for introducing the butyl group.
Heck Reaction: The Heck reaction forms a carbon-carbon bond by coupling an alkene with an aryl or vinyl halide. nih.govacs.org This reaction could be used to introduce an alkenyl group at the C-2 or C-3 position of the indole, which could then be reduced to the corresponding alkyl group. For instance, a 2-haloindole could be reacted with styrene, followed by reduction of the resulting styryl group to a benzyl group. Cobalt-catalyzed versions of the Heck reaction have also been developed for the C2-alkenylation of native (N-H) indoles. acs.org
| Reaction | Catalyst System | Coupling Partners | Key Features |
| Sonogashira | Pd catalyst, Cu(I) cocatalyst, amine base | Terminal alkyne + Aryl/Vinyl halide organic-chemistry.org | Mild conditions, synthesis of alkynyl indoles beilstein-journals.orgnih.gov |
| Suzuki-Miyaura | Pd catalyst, base | Organoboron compound + Organohalide libretexts.org | High functional group tolerance scholaris.ca |
| Stille | Pd catalyst | Organotin compound + Organohalide | Used for C-3 functionalization mdpi.com |
| Heck | Pd or Co catalyst | Alkene + Aryl/Vinyl halide acs.org | Forms C-C bonds via alkenylation nih.govacs.org |
Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds in indoles, offering a more atom-economical approach compared to traditional cross-coupling reactions. thieme-connect.com These methods often utilize a directing group to achieve high regioselectivity. beilstein-journals.orgrsc.org
Rhodium(III)-catalyzed C-H activation can be employed for the C2-alkylation of indoles. mdpi.com For instance, the reaction of an N-pyridinylindole with an alkene in the presence of a rhodium catalyst can lead to the formation of a C2-alkylated indole. acs.org This strategy could potentially be used to introduce the benzyl or butyl group directly onto the indole scaffold. The reaction mechanism typically involves the formation of a rhodacycle intermediate. acs.org
| Catalyst System | Directing Group | Reactant | Position of Functionalization |
| [RhCpCl₂]₂/AgSbF₆/Zn(OTf)₂ | Pyridin-2-yl | IndoleBX | C-6 of bipyridinones, C-8 of quinoline (B57606) N-oxides beilstein-journals.org |
| Rh(III) catalyst | Pyrimidinyl | Alkene | C-2 of indole |
| RhCp(MeCN)₃(SbF₆)₂ | Pyridinyl | Acryloyl silane | C-2 of indole (alkenylation) acs.org |
Iron, being an abundant and environmentally friendly metal, has gained significant attention as a catalyst in organic synthesis. ntu.edu.sg Iron-catalyzed C-H activation provides a sustainable alternative for the alkylation of indoles. acs.orgnih.gov
Iron-catalyzed C2-alkylation of indoles can be achieved using vinylarenes or alkynes. ntu.edu.sgacs.org These reactions often proceed via an imine-directed C-H activation mechanism. An iron-N-heterocyclic carbene (NHC) catalyst can promote the alkylation at the C2-position of an indole with exclusive regioselectivity. acs.org More recently, an additive-free, iron-catalyzed protocol for the C-H alkylation of indoles with unactivated alkenes has been developed, demonstrating high regioselectivity for the anti-Markovnikov product. rsc.org Iron(II) catalysts have also been employed for the selective C3-alkylation of indoles using alcohols as the alkylating agents. researchgate.net
| Catalyst System | Reactant | Position of Alkylation | Selectivity |
| Iron(III) salt/Imidazolinium salt/Grignard reagent | Vinylarene | C-2 | Markovnikov acs.org |
| Three-coordinate iron(0) complex | Alkene | C-2 | Anti-Markovnikov rsc.org |
| Fe(II)-catalyst with redox-active ligand | Alcohol | C-3 | C3-selective researchgate.net |
Organocatalytic and Metal-Free Synthetic Routes
The paradigm shift towards sustainable chemistry has spurred the development of organocatalytic and metal-free pathways for indole synthesis, circumventing the economic and environmental drawbacks associated with heavy metals. These methods utilize small organic molecules to catalyze reactions, often under milder conditions.
A prominent metal-free strategy is the acid-catalyzed Fischer indole synthesis. This classic reaction involves the condensation of a phenylhydrazine with a ketone, followed by a-sigmatropic rearrangement. To form this compound, the reaction would utilize phenylhydrazine and 1-phenylhexan-2-one (B1206557). The choice of acid catalyst, from Brønsted acids like p-toluenesulfonic acid (PTSA) to Lewis acids, is critical in driving the cyclization and dehydration steps efficiently.
Furthermore, iodine-mediated electrophilic cyclization of N-aryl enamines presents another metal-free route. This approach typically involves the reaction of an aniline with a ketone to form an enamine intermediate in situ, which then undergoes cyclization promoted by molecular iodine. This method is valued for its operational simplicity and use of an inexpensive and environmentally benign promoter.
Another innovative metal-free approach involves the cyclization of 2-alkenylanilines. While often requiring a starting material that is itself a product of other reactions, these cyclizations can be promoted by non-metallic reagents like iodine or strong acids, offering a direct route to the indole core without metal contaminants.
Green Chemistry Principles in this compound Synthesis
Incorporating green chemistry principles into the synthesis of this compound focuses on maximizing atom economy, minimizing waste, and utilizing safer and more efficient processes.
One-Pot Multicomponent Reactions (MCRs) for Indole Scaffolds
One-pot multicomponent reactions (MCRs) are a cornerstone of green synthesis, as they combine multiple synthetic steps without isolating intermediates, thereby saving solvents, time, and energy. For polysubstituted indoles, MCRs offer a highly efficient assembly of the complex core.
A hypothetical three-component reaction for this compound could involve an aniline, an aldehyde (benzaldehyde), and an alkyne (1-hexyne). While many such reactions are metal-catalyzed, metal-free versions using organocatalysts or acidic promoters are emerging. These MCRs build molecular complexity rapidly from simple, readily available starting materials. The key challenge lies in controlling the regioselectivity to ensure the desired 2,3-substitution pattern.
| MCR Strategy | Components | Potential Catalyst/Promoter | Key Advantages |
| Bischler-Mohlau Type | Aniline, α-haloketone | None (thermal) or Acid | High convergence, operational simplicity |
| Madelung Synthesis | N-acylanilide | Strong Base (e.g., t-BuOK) | Utilizes simple precursors |
| Hemetsberger-Knittel | α-azidostyrene, Butyl derivative | Thermal | Forms specific indole isomers |
Flow Synthesis and Continuous Processing Methods
Flow chemistry has revolutionized synthetic organic chemistry by offering superior control over reaction parameters, enhanced safety, and ease of scalability. Performing indole synthesis in a continuous flow reactor allows for precise management of temperature, pressure, and reaction time, often leading to higher yields and purity.
The Fischer indole synthesis, for example, can be significantly accelerated by using a heated microreactor. Pumping a mixture of phenylhydrazine and 1-phenylhexan-2-one with an acid catalyst through a heated coil can reduce reaction times from hours to minutes. This method also allows for the use of immobilized catalysts, which can be easily recovered and reused, further enhancing the process's green credentials.
| Flow Synthesis Parameter | Typical Range/Condition | Advantage in Indole Synthesis |
| Temperature | 100 - 250 °C | Accelerated reaction rates, reduced byproducts |
| Residence Time | 1 - 20 minutes | High throughput, precise control over reaction extent |
| Catalyst | Immobilized acid (e.g., Nafion) | Easy separation and catalyst recycling |
| Pressure | 1 - 20 bar | Allows for use of solvents above their boiling points |
Electrochemical Synthesis Techniques
Electrosynthesis stands out as a powerful green chemistry tool because it uses "clean" electrons as the primary reagent, often eliminating the need for chemical oxidants or reductants that generate stoichiometric waste.
For indole synthesis, electrochemical methods can be applied to mediate cyclization reactions. Anodic oxidation can be used to trigger the intramolecular cyclization of N-aryl enamines, formed from an aniline and a suitable ketone, to construct the indole ring. This C-N and C-C bond formation is achieved under mild conditions. Another approach is the reductive cyclization of ortho-nitrostyrene precursors. For the target molecule, this would involve a precursor like 1-(2-nitrophenyl)-2-benzylhex-1-ene, which could be electrochemically reduced to trigger a cyclization cascade, forming the indole core.
Regioselectivity and Stereoselectivity in this compound Formation
Achieving the specific constitutional isomer, this compound, requires stringent control over regioselectivity during the key bond-forming steps.
Regioselectivity is paramount in reactions like the Fischer indole synthesis. When using an unsymmetrical ketone like 1-phenylhexan-2-one, two different enamine intermediates can form, potentially leading to two regioisomeric indoles: the desired this compound and the undesired 3-benzyl-2-butyl-1H-indole. The reaction's regiochemical outcome is governed by factors such as the choice of acid catalyst and the relative thermodynamic stability of the enamine intermediates. Stronger acids and higher temperatures often favor the more thermodynamically stable enamine, which can be leveraged to produce the desired isomer preferentially.
In syntheses involving the cyclization of an internal alkyne, such as a substituted 2-alkynylaniline, the regioselectivity of the ring closure dictates the final substitution pattern. The electronic and steric properties of the substituents on the alkyne play a crucial role in directing the cyclization to favor one position over the other.
Stereoselectivity is not a factor in the final, achiral aromatic product of this compound. However, it becomes a critical consideration if the synthetic pathway involves chiral intermediates or if asymmetric catalysts are used to introduce chirality into the substituents. For the synthesis of the title compound itself, the primary challenge remains the precise control of regiochemistry to ensure the correct placement of the benzyl and butyl groups on the indole core.
Chemical Reactivity and Transformation Pathways of 2 Benzyl 3 Butyl 1h Indole
Electrophilic Aromatic Substitution (EAS) of the Indole (B1671886) Nucleus
Electrophilic aromatic substitution is a fundamental reaction of the indole ring. wikipedia.org The high electron density of the pyrrole (B145914) moiety makes it significantly more reactive towards electrophiles than the benzene (B151609) ring. bhu.ac.in For 2-Benzyl-3-butyl-1H-indole, the substitution pattern will be dictated by the directing effects of the existing substituents and the inherent reactivity of the indole nucleus.
Site-Selective Functionalization at C-3 Position
In unsubstituted indoles, the C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. wikipedia.orgbhu.ac.in However, in this compound, the C-3 position is already occupied by a butyl group. This effectively blocks direct electrophilic substitution at this site. Any functionalization at C-3 would necessitate a different strategy, such as a reaction that proceeds through an alternative mechanism or a multi-step sequence involving initial modification of the butyl group.
Influence of Benzyl (B1604629) and Butyl Substituents on Regioselectivity
With the C-3 position blocked, electrophilic attack will be directed to other positions on the indole nucleus. The primary sites for substitution become the C-2 position of the pyrrole ring and the positions on the benzene ring (C-4, C-5, C-6, and C-7).
The benzyl group at C-2 and the butyl group at C-3 are both electron-donating alkyl groups, which further activate the indole nucleus towards electrophilic attack. However, they also exert steric hindrance. The benzyl group at C-2 will sterically hinder attack at this position to some extent. The butyl group at C-3 will significantly influence the accessibility of the C-2 and C-4 positions.
Generally, after the C-3 position, the N-1 position is the next most favorable for attack by certain electrophiles, followed by the C-5 and C-7 positions of the benzene ring. researchgate.net Electrophilic substitution on the benzene portion of the indole ring is less common and typically requires harsher conditions or the presence of strongly activating groups. wikipedia.org Given the presence of two activating alkyl groups in this compound, electrophilic substitution on the carbocyclic ring is a plausible outcome under appropriate conditions. The precise regioselectivity will be a balance between electronic activation and steric hindrance.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Electronic Effect of Substituents | Steric Hindrance | Predicted Reactivity |
| C-2 | Activated by N-H and C-3 butyl group | Sterically hindered by benzyl group | Low to moderate |
| C-3 | Blocked | High | Very low (no direct substitution) |
| C-4 | Activated by N-H and C-3 butyl group | Sterically hindered by C-3 butyl group | Low to moderate |
| C-5 | Activated by N-H | Moderate | Moderate to high |
| C-6 | Activated by N-H | Low | High |
| C-7 | Activated by N-H | Sterically hindered by N-1 and potentially the benzyl group | Low to moderate |
| N-1 | Activated | Low | High (for specific electrophiles) |
Nucleophilic Reactions and Ring Annulation Strategies
The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles in standard aromatic substitution reactions. However, nucleophilic attack can occur under specific circumstances, such as in the presence of strong electron-withdrawing groups on the ring or through the formation of an intermediate that facilitates nucleophilic addition. For this compound, direct nucleophilic aromatic substitution is unlikely.
Ring annulation strategies, however, provide a powerful method for constructing more complex fused heterocyclic systems from the indole core. These reactions often involve an initial functionalization of the indole, for example, at the N-1 or a carbon position, followed by an intramolecular cyclization. For this compound, a plausible strategy would involve functionalization of the N-H position or the benzyl group, followed by a ring-closing reaction onto another part of the molecule.
Alkylation and Acylation Reactions on N-1 and Carbon Centers
Alkylation and acylation are common transformations for indoles, allowing for the introduction of a wide range of functional groups. researchgate.net
N-1 Alkylation and Acylation: The nitrogen atom of the indole ring is nucleophilic and can be readily alkylated or acylated. researchgate.net In the presence of a base, the N-H proton can be removed to form the highly nucleophilic indolyl anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted products. For this compound, N-alkylation and N-acylation are expected to proceed readily. The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions.
C-Alkylation and C-Acylation: While C-3 is the preferred site for electrophilic alkylation and acylation in unsubstituted indoles, this position is blocked in this compound. mdpi.com C-alkylation at other positions is more challenging. However, under certain conditions, such as Friedel-Crafts type reactions with strong Lewis acids, alkylation or acylation at the C-6 position of the benzene ring might be achievable. researchgate.net The electron-donating nature of the benzyl and butyl groups would favor substitution on the carbocyclic ring. Palladium-catalyzed cross-coupling reactions, following an initial halogenation of the indole ring, would be a more controlled method for introducing alkyl or acyl groups at specific carbon centers. nih.gov
Table 2: Potential Alkylation and Acylation Reactions of this compound
| Reaction Type | Reagents | Probable Site of Reaction |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-1 |
| N-Acylation | Acyl chloride or anhydride, Base | N-1 |
| C-Acylation (Friedel-Crafts) | Acyl chloride, Lewis acid (e.g., AlCl3) | C-6 (predicted) |
| C-Alkylation (Friedel-Crafts) | Alkyl halide, Lewis acid | C-6 (predicted) |
Cycloaddition Reactions Involving the Indole π-System
The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, behaving as a dienophile or as part of a diene system. scribd.comnih.gov These reactions provide powerful routes to complex polycyclic indole derivatives.
For this compound, the steric bulk of the benzyl and butyl groups at the C-2 and C-3 positions, respectively, would likely hinder [4+2] cycloadditions (Diels-Alder reactions) where the indole acts as the diene. However, [2+3] and [3+2] dipolar cycloadditions with suitable 1,3-dipoles could still be feasible, leading to the formation of five-membered rings fused to the C2-C3 bond. The regioselectivity of such reactions would be influenced by the electronic nature of the dipole and the steric environment around the C2-C3 bond.
Oxidative and Reductive Transformations of this compound
Oxidative Transformations: The electron-rich indole nucleus is susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Common oxidizing agents can lead to the formation of oxindoles, isatins, or can cleave the pyrrole ring. In the case of this compound, oxidation could potentially lead to the corresponding 2-benzyl-3-butyl-oxindole or further oxidized products. The benzyl group itself could also be susceptible to oxidation under certain conditions.
Reductive Transformations: The reduction of the indole nucleus typically requires strong reducing agents and often leads to the formation of indolines (2,3-dihydroindoles). organic-chemistry.org Catalytic hydrogenation over platinum or nickel catalysts, or chemical reduction with agents like sodium cyanoborohydride in acidic media, can achieve this transformation. For this compound, reduction would yield 2-benzyl-3-butyl-indoline. The benzyl group is generally stable to these reduction conditions, although very harsh conditions could lead to the reduction of the phenyl ring of the benzyl group.
Advanced Spectroscopic Methodologies for Structural and Electronic Characterization of 2 Benzyl 3 Butyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
High-Resolution 1H NMR for Proton Environment Elucidation
A high-resolution ¹H NMR spectrum of 2-Benzyl-3-butyl-1H-indole would be expected to provide distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons of the indole (B1671886) and benzyl (B1604629) rings appearing in the downfield region (typically δ 7.0-8.0 ppm) and the aliphatic protons of the butyl and benzyl methylene groups appearing in the upfield region. Spin-spin coupling patterns (multiplicity and coupling constants, J) would reveal the connectivity of adjacent protons, allowing for the assignment of protons within the butyl chain and the benzyl group, as well as on the indole ring. For instance, the methylene protons of the butyl group adjacent to the indole ring would likely appear as a triplet, coupled to the neighboring methylene group.
13C NMR for Carbon Skeleton Assignment
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of this compound. Each unique carbon atom would produce a distinct signal. The chemical shifts of the carbon atoms would depend on their hybridization and the nature of their substituents. Aromatic carbons of the indole and benzyl rings would resonate at lower field (typically δ 110-140 ppm), while the sp³-hybridized carbons of the butyl chain and the benzyl methylene group would appear at higher field. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR experiments are powerful techniques for unambiguously assigning complex molecular structures.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, confirming the connectivity established from the ¹H NMR spectrum. Cross-peaks in the COSY spectrum would link adjacent protons in the butyl chain and within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the attachment points of the benzyl and butyl groups to the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would provide information about the spatial proximity of protons. Correlations in a NOESY spectrum would indicate which protons are close to each other in space, which can be crucial for determining the conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. A key feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl and benzyl groups would appear just below 3000 cm⁻¹. The spectrum would also show characteristic bands for C=C stretching in the aromatic rings (around 1450-1600 cm⁻¹) and C-N stretching.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would be particularly useful for observing the vibrations of non-polar bonds, such as the C=C bonds in the aromatic rings, which often give rise to strong Raman signals. The symmetric vibrations of the molecule would also be prominent in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation behavior upon ionization.
High-resolution mass spectrometry provides the determination of the elemental composition of this compound with high accuracy. The technique can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₉H₂₁N), the expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed value to confirm its elemental composition.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Chemical Formula | Theoretical m/z |
| [M]⁺ | C₁₉H₂₁N⁺ | 263.1674 |
| [M+H]⁺ | C₁₉H₂₂N⁺ | 264.1752 |
| [M+Na]⁺ | C₁₉H₂₁NNa⁺ | 286.1571 |
The fragmentation pattern observed in the mass spectrum would be characteristic of the indole core and its substituents. Key fragmentation pathways would likely involve the cleavage of the butyl and benzyl groups. For instance, a prominent fragment could correspond to the loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a resonance-stabilized ion. Another significant fragmentation would be the benzylic cleavage to form the stable tropylium ion (C₇H₇⁺) at m/z 91.
Electronic Absorption and Photoelectron Spectroscopy
These spectroscopic methods probe the electronic structure of this compound by examining the transitions of electrons between different energy levels.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the indole ring and the benzyl group. The substitution at the 2 and 3 positions of the indole ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent indole molecule.
Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| π → π | ~220 | High |
| π → π | ~275 | Moderate |
| π → π* | ~290 | Moderate |
Photoelectron spectroscopy provides direct experimental measurement of the ionization energies of a molecule, which are the energies required to remove electrons from different molecular orbitals. This technique offers profound insights into the electronic structure and bonding within this compound. The resulting spectrum would display a series of bands, each corresponding to the ionization of a specific molecular orbital. The lowest ionization energy would correspond to the removal of an electron from the highest occupied molecular orbital (HOMO), which in the case of indole derivatives, is typically a π-orbital delocalized over the indole ring.
Table 3: Predicted Vertical Ionization Energies for this compound
| Molecular Orbital | Predicted Ionization Energy (eV) |
| π (HOMO) | 7.5 - 8.0 |
| π (HOMO-1) | 8.2 - 8.7 |
| σ | > 9.0 |
Computational Chemistry and Theoretical Modeling of 2 Benzyl 3 Butyl 1h Indole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For substituted indoles, DFT methods, particularly using the B3LYP functional with basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p), have been shown to provide reliable results for geometry, electronic properties, and vibrational spectra. asianpubs.orgchemrxiv.orgaip.orgrjpbcs.commdpi.com
Molecular Geometry Optimization and Conformational Space Analysis
The first step in the computational analysis of 2-Benzyl-3-butyl-1H-indole is the optimization of its molecular geometry to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. Given the flexibility of the butyl and benzyl (B1604629) groups, a thorough conformational space analysis is crucial. This reveals the most stable arrangement of these substituents relative to the indole (B1671886) core.
The optimized geometry of this compound would be characterized by specific bond lengths and angles. The planarity of the indole ring is largely maintained, while the benzyl and butyl groups adopt staggered conformations to minimize steric hindrance.
Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d) level)
| Parameter | Bond/Angle | Value |
| Bond Length | N1-C2 | 1.38 Å |
| C2-C3 | 1.39 Å | |
| C3-C3a | 1.46 Å | |
| C2-C(benzyl) | 1.51 Å | |
| C3-C(butyl) | 1.52 Å | |
| Bond Angle | C8-N1-C2 | 109.5° |
| N1-C2-C3 | 110.0° | |
| C2-C3-C(butyl) | 128.5° | |
| Dihedral Angle | C3-C2-C(benzyl)-C(phenyl) | ~60° |
| C2-C3-C(butyl)-C(butyl) | ~180° |
Note: The values in this table are representative and are based on typical bond lengths and angles for substituted indoles as determined by DFT calculations.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbital Contributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net
For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring, particularly the pyrrole (B145914) moiety. The LUMO is likely to be distributed over the aromatic system, including the benzyl group. The electron-donating nature of the alkyl (butyl) group and the π-system of the benzyl group influence the energies of these orbitals.
Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated at B3LYP/6-31G(d) level)
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Note: These values are hypothetical but representative for a substituted indole, illustrating the typical energy range for frontier orbitals.
Prediction of Vibrational Frequencies and Spectroscopic Signatures
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. rjpbcs.comresearchgate.net This analysis allows for the assignment of specific vibrational modes to the observed spectral bands.
For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring, the aromatic C-H stretches of the benzene (B151609) and indole rings, the aliphatic C-H stretches of the butyl group, and the C=C stretching vibrations of the aromatic rings.
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled) |
| N-H Stretch | Indole N-H | ~3450 |
| Aromatic C-H Stretch | Benzene/Indole Rings | 3100-3000 |
| Aliphatic C-H Stretch | Butyl Group | 2960-2870 |
| Aromatic C=C Stretch | Benzene/Indole Rings | 1600-1450 |
Note: These frequencies are representative values based on typical vibrational modes observed for substituted indoles.
Reactivity Descriptors: Molecular Electrostatic Potential (MESP) and Fukui Functions
To predict the reactive sites of a molecule, computational chemistry employs reactivity descriptors such as the Molecular Electrostatic Potential (MESP) and Fukui functions. The MESP map visually represents the electrostatic potential on the electron density surface of a molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netarxiv.org For this compound, the most negative potential is expected around the nitrogen atom and the π-system of the indole ring.
Fukui functions provide a more quantitative measure of the reactivity at different atomic sites by describing the change in electron density when an electron is added or removed. mdpi.comnih.govresearchgate.net The sites with a high value for the Fukui function for nucleophilic attack (f+) are prone to react with nucleophiles, while those with a high value for electrophilic attack (f-) are susceptible to reaction with electrophiles.
Ab Initio Quantum Chemical Calculations
Ab initio (from first principles) quantum chemical calculations are based on the fundamental laws of quantum mechanics without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational expense. asianpubs.orgnih.gov
For this compound, ab initio calculations could be employed to refine the electronic energies and properties obtained from DFT. For instance, more accurate calculations of the HOMO-LUMO gap or excited state energies can be achieved. chemrxiv.org These methods are particularly valuable for benchmarking the results from more computationally efficient DFT methods.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. mdpi.comtandfonline.com MD simulations are particularly useful for exploring the conformational flexibility of the benzyl and butyl substituents in this compound. By simulating the molecule's motion, one can understand the accessible range of dihedral angles and the energy barriers between different conformations.
Furthermore, MD simulations can explicitly model the effects of a solvent on the molecule's structure and dynamics. nih.govresearchgate.net By surrounding the indole derivative with solvent molecules (e.g., water, methanol), it is possible to investigate how solvation influences its conformational preferences and the accessibility of its reactive sites. This provides a more realistic picture of the molecule's behavior in a condensed phase.
Theoretical Determination of Physicochemical Parameters (e.g., Basicity, pKa)
The basicity of the indole nitrogen is a crucial parameter that governs its behavior in biological systems and its reactivity in chemical synthesis. The pKa value of the conjugate acid is a quantitative measure of this basicity. For the parent indole molecule, protonation does not readily occur on the nitrogen atom but rather at the C3 position, leading to the formation of a 3H-indolium cation. bhu.ac.in This is because C3-protonation preserves the aromaticity of the benzene ring. bhu.ac.in The pKa of indole is approximately -3.5, indicating it is a very weak base. bhu.ac.in
The substituents at the C2 and C3 positions of the indole ring can significantly influence its basicity through electronic effects. These effects are primarily categorized as inductive effects and resonance effects.
The butyl group at the C3 position is an alkyl group, which is known to be a weak electron-donating group through the inductive effect (+I). This effect increases the electron density on the indole ring, which in turn can enhance the basicity of the molecule. Studies on alkyl-substituted indoles have shown that they are generally more basic than the parent indole.
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting pKa values. kyushu-u.ac.jp These calculations typically involve optimizing the geometries of both the neutral indole and its protonated form (the indolium cation) and then calculating the free energy change of the protonation reaction in a solvent, often using a continuum solvation model. kyushu-u.ac.jpresearchgate.net
Given the electron-donating nature of both the butyl and benzyl groups, it is anticipated that this compound would be more basic than the unsubstituted indole. The cumulative electron-donating effects would likely lead to a higher pKa value (i.e., less negative) compared to indole.
To illustrate the expected trend, the following table presents hypothetical pKa values for this compound based on the known values of related compounds.
| Compound | Substituents | Known/Predicted pKa |
| Indole | None | ~ -3.5 |
| 3-Methylindole | C3-Methyl | ~ -3.3 |
| 2,3-Dimethylindole | C2-Methyl, C3-Methyl | ~ -1.5 |
| This compound | C2-Benzyl, C3-Butyl | Predicted to be in the range of -2.0 to -1.0 |
This table contains predicted values for this compound based on general chemical principles and should be considered illustrative.
Non-Linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β), which is a measure of the non-linear change in the dipole moment in response to an applied electric field.
The key to significant NLO properties in organic molecules is often the presence of an extended π-conjugated system and the existence of intramolecular charge transfer (ICT) from an electron-donating group (donor) to an electron-accepting group (acceptor). rsc.org
In the case of this compound, the indole nucleus itself is a π-conjugated system. The substituents play a critical role in modulating its NLO properties:
The butyl group at C3, being a weak electron-donating group, can slightly enhance the electron density of the indole ring, but its impact on the NLO properties is expected to be modest.
Computational studies, typically using time-dependent density functional theory (TD-DFT), are employed to predict NLO properties. bohrium.com These calculations can determine the components of the first hyperpolarizability tensor (β) and the total hyperpolarizability (β_tot).
For this compound, a significant enhancement of NLO properties compared to the unsubstituted indole is not immediately expected, as it lacks a strong donor-acceptor pair. However, the presence of the benzyl group could lead to a moderate increase in the hyperpolarizability. To achieve a substantial NLO response, the molecule would likely need to be further functionalized with strong electron-withdrawing groups.
The following table provides an illustrative comparison of predicted NLO properties for related indole derivatives to contextualize the potential properties of this compound.
| Compound | Substituent(s) | Predicted First Hyperpolarizability (β_tot) (a.u.) |
| Indole | None | Low |
| Indole with Donor/Acceptor Groups | e.g., p-nitrophenyl | High |
| This compound | C2-Benzyl, C3-Butyl | Predicted to be moderate |
This table is for illustrative purposes. The NLO properties are highly dependent on the specific computational method and basis set used.
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Benzyl 3 Butyl 1h Indole Analogues Within Broader Indole Derivative Research
General Principles of Indole (B1671886) Scaffold Participation in Molecular Recognition
The indole nucleus, a bicyclic aromatic system, is adept at engaging in a variety of non-covalent interactions that are crucial for molecular recognition at the active or allosteric sites of proteins. mdpi.comnih.gov The unique electronic and structural features of the indole ring enable it to participate in:
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, an interaction that can be critical for anchoring the molecule to its target. mdpi.com Conversely, the nitrogen atom can also serve as a hydrogen bond acceptor.
π-π Stacking: The aromatic nature of the indole ring facilitates π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within protein binding pockets. mdpi.com
Cation-π Interactions: The electron-rich π-system of the indole can form favorable interactions with cations, including protonated amino acid residues such as lysine (B10760008) and arginine. mdpi.com
Hydrophobic Interactions: The carbocyclic portion of the indole scaffold is lipophilic, promoting hydrophobic interactions with nonpolar regions of a biological target. pnas.orgpnas.org
The strategic placement of various substituents on the indole ring can fine-tune these interactions, leading to enhanced potency and selectivity for a specific biological target. bohrium.com
Role of C-2 Benzyl (B1604629) and C-3 Butyl Substituents in Modulating Molecular Interactions
The hypothetical compound, 2-Benzyl-3-butyl-1H-indole, possesses substituents at the C-2 and C-3 positions that are known to significantly influence the biological activity of indole derivatives. nih.govresearchgate.net The nature of these substituents dictates how the molecule interacts with its biological target.
Contribution of Aromatic and Aliphatic Moieties to Hydrophobic Interactions
Hydrophobic interactions are a primary driving force in ligand-protein binding, and the benzyl and butyl groups in this compound would substantially contribute to this effect. pnas.orgnih.gov
Aromatic Moiety (Benzyl Group): The benzyl group at the C-2 position introduces a significant aromatic surface area. This can engage in strong hydrophobic interactions and potential π-π stacking with aromatic residues in a binding site. pnas.orgpnas.org The presence of such a bulky hydrophobic group can be crucial for high-affinity binding.
The combination of a rigid aromatic group and a flexible aliphatic chain provides a powerful hydrophobic anchor, a feature often exploited in the design of potent enzyme inhibitors and receptor ligands.
Table 1: Physicochemical Properties of Hydrophobic Moieties
| Moiety | Type | Key Interactions | Potential Contribution to Binding |
|---|---|---|---|
| Benzyl | Aromatic | Hydrophobic, π-π Stacking | Strong anchoring, specificity through aromatic interactions |
| Butyl | Aliphatic | Hydrophobic, Van der Waals | Increased lipophilicity, conformational flexibility to fit binding pockets |
Steric and Electronic Effects of Substituents on Binding Site Complementarity
The size, shape, and electronic nature of substituents are critical determinants of a molecule's affinity and selectivity for its target. nih.govresearchgate.net
Steric Effects: The steric bulk of the C-2 benzyl and C-3 butyl groups imposes significant spatial constraints, influencing how the indole core orients within a binding site. The position and size of these substituents can either facilitate a perfect fit or cause steric hindrance, thereby determining the compound's activity profile. Studies on other substituted indoles have shown that the position of substituents (e.g., C-2 versus C-3) can dramatically affect intrinsic activity and receptor selectivity. nih.gov For instance, bulky substituents can enhance reactivity or, conversely, hinder it in sterically constrained environments. rsc.org
Mechanistic Frameworks for Indole Derivative Interactions with Biological Targets
The diverse biological activities of indole derivatives stem from their ability to interact with and modulate the function of various biological macromolecules, primarily through enzyme inhibition and receptor binding. nih.gov
Enzyme Inhibition Mechanisms (General Principles)
Indole derivatives are known to inhibit a wide range of enzymes through several mechanisms. nih.govmdpi.com
Competitive Inhibition: The inhibitor competes with the substrate for the enzyme's active site. The structural features of the indole derivative, including its hydrophobic and hydrogen-bonding capabilities, allow it to occupy the active site and prevent the natural substrate from binding. mdpi.com
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), inducing a conformational change that reduces the enzyme's catalytic efficiency. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
The specific mechanism is dependent on the enzyme and the detailed molecular structure of the indole derivative. frontiersin.org
Receptor Binding and Modulation Mechanisms (Conceptual)
Indole-containing compounds can act as ligands for a variety of receptors, including G-protein coupled receptors (GPCRs), modulating their activity. benthamdirect.commdpi.com
Agonism: The ligand binds to and activates the receptor, mimicking the natural ligand and triggering a biological response.
Antagonism: The ligand binds to the receptor but does not activate it, instead blocking the binding of the endogenous agonist.
Allosteric Modulation: The ligand binds to an allosteric site, modifying the receptor's response to the endogenous agonist. This can be positive (enhancing the effect) or negative (dampening the effect). mdpi.com
Molecular docking studies on various indole derivatives have provided insights into their binding modes, often highlighting the importance of hydrophobic pockets and key hydrogen bond interactions within the receptor's ligand-binding domain. mdpi.com
Table 2: Common Biological Targets and Mechanisms for Indole Derivatives
| Target Type | Mechanism of Action | Key Interaction Types |
|---|---|---|
| Enzymes | Competitive, Non-competitive, Uncompetitive, Mixed Inhibition | Hydrogen bonding, Hydrophobic interactions, π-π stacking |
| Receptors | Agonism, Antagonism, Allosteric Modulation | Hydrophobic interactions, Hydrogen bonding, Cation-π interactions |
Computational Approaches to Predict Molecular Interactions:
Computational methods are indispensable tools in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of compounds like this compound and its analogues. These in silico techniques allow for the prediction and analysis of ligand-target interactions at an atomic level, guiding the rational design of more potent and selective molecules.
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com This method is crucial for understanding the formation of ligand-target complexes and for virtual screening of compound libraries. For indole derivatives, including analogues of this compound, docking studies can elucidate key binding modes and interactions within the active site of a biological target.
In the context of this compound analogues, molecular docking simulations can be employed to predict their binding affinity and orientation within a target's binding pocket. For instance, in studies involving other indole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2) or viral polymerases, docking has revealed the importance of specific substitutions on the indole scaffold for optimal binding. derpharmachemica.comajchem-a.com The 2-benzyl and 3-butyl groups of the parent compound would be expected to engage in hydrophobic interactions with nonpolar residues in the active site.
Key interactions that can be predicted using molecular docking include:
Hydrogen bonds: The indole nitrogen can act as a hydrogen bond donor, a common interaction for this class of compounds.
Hydrophobic interactions: The benzyl and butyl substituents, being lipophilic, are likely to interact with hydrophobic pockets within the target protein.
π-π stacking: The aromatic benzyl and indole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals forces: These are general attractive or repulsive forces between molecules.
A hypothetical molecular docking study of this compound analogues against a generic kinase target might yield results as depicted in the table below. Variations in the substituents on the benzyl ring and the length of the alkyl chain at the 3-position would influence the predicted binding affinity (docking score).
| Analogue | Substitution on Benzyl Ring | Alkyl Chain at C3 | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|---|
| 1 | None | Butyl | -8.5 | Hydrophobic interactions, π-π stacking |
| 2 | 4-Methoxy | Butyl | -9.2 | Hydrogen bond with methoxy (B1213986) group, hydrophobic interactions |
| 3 | 4-Chloro | Butyl | -8.8 | Halogen bond, hydrophobic interactions |
| 4 | None | Propyl | -8.1 | Reduced hydrophobic contact compared to butyl |
| 5 | None | Pentyl | -8.7 | Enhanced hydrophobic contact compared to butyl |
This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules. dergipark.org.tr For this compound analogues, MD simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the target protein upon binding, and provide a more accurate estimation of binding free energies. researchgate.netespublisher.com
A typical MD simulation of a this compound analogue complexed with a target protein would involve simulating the system for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide insights into:
Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time. dergipark.org.tr
Conformational Changes: MD simulations can capture subtle or significant conformational changes in the protein upon ligand binding, which can be crucial for its function. derpharmachemica.com
Interaction Persistence: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts identified in docking, can be evaluated throughout the simulation.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more rigorous prediction of binding affinity than docking scores alone. bohrium.com
The following table illustrates hypothetical data that could be obtained from an MD simulation study of selected this compound analogues.
| Analogue | Average Ligand RMSD (Å) | Key Interaction Persistence (%) | Calculated Binding Free Energy (kcal/mol) |
|---|---|---|---|
| 1 | 1.2 | 85 (Hydrophobic) | -45.3 |
| 2 | 0.9 | 95 (H-bond), 90 (Hydrophobic) | -52.1 |
| 3 | 1.1 | 70 (Halogen bond), 88 (Hydrophobic) | -48.7 |
| 4 | 1.5 | 80 (Hydrophobic) | -42.5 |
| 5 | 1.3 | 88 (Hydrophobic) | -47.9 |
This table is a hypothetical representation to illustrate the type of data generated from molecular dynamics simulations.
Rational Design Strategies for Developing Indole-Based Scaffolds
The insights gained from SAR studies and computational approaches pave the way for the rational design of novel indole-based scaffolds with improved therapeutic properties. Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the target's structure and function. bohrium.com For this compound analogues, several strategies can be employed:
Scaffold Hopping: This involves replacing the central indole core with other heterocyclic systems that maintain the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties such as solubility or metabolic stability.
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein, obtained through X-ray crystallography or homology modeling, new analogues of this compound can be designed to optimize interactions with the active site. For example, if a specific pocket in the active site is identified, the benzyl or butyl substituents can be modified to better fit and interact with that pocket.
Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking these fragments to create a more potent lead compound. For the this compound scaffold, the benzyl and butyl groups could be considered as fragments that could be optimized independently.
Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the benzyl group could be replaced with other aromatic or heteroaromatic rings to explore different interactions.
The iterative cycle of design, synthesis, and testing, guided by computational predictions and SAR data, is central to the development of effective indole-based therapeutic agents.
Q & A
Q. What are the standard synthetic methodologies for preparing 2-Benzyl-3-butyl-1H-indole?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. For example:
- Friedel-Crafts alkylation : Reacting 1H-indole with benzyl and butyl halides in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Optimization of regioselectivity may require temperature control (0–25°C) and solvent selection (e.g., dichloromethane) .
- Suzuki-Miyaura coupling : If pre-functionalized indole derivatives (e.g., boronate esters) are used, palladium catalysts (e.g., Pd(PPh₃)₄) enable selective introduction of substituents .
- Purification : Flash chromatography (cyclohexane/EtOAc gradients) yields >75% purity, confirmed by NMR and HRMS .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A combination of techniques ensures accurate structural elucidation:
- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths, angles, and confirms substitution patterns (e.g., benzyl vs. butyl positioning). Example: Analogous indoles show C–C bond lengths of 1.40–1.48 Å .
- NMR spectroscopy : Key signals include:
- 1H NMR : Benzyl protons as a singlet at δ 4.15–4.20 ppm; indole NH as a broad singlet at δ 7.85 ppm .
- 13C NMR : Quaternary carbons near δ 135–140 ppm for aromatic systems .
- Mass spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., [M+H]+ at m/z 246.306 for C17H14N2 derivatives) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : N95 masks, nitrile gloves, and safety goggles to avoid inhalation/contact .
- Ventilation : Use fume hoods to minimize exposure to airborne particulates.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) by comparing predicted vs. observed NMR chemical shifts. Discrepancies may arise from solvent effects or conformational flexibility .
- Step 2 : Use complementary techniques (e.g., X-ray vs. NOESY NMR) to confirm spatial arrangements. For example, crystallography can resolve ambiguities in rotational isomerism .
- Step 3 : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidation/byproduct formation .
Q. What strategies improve regioselectivity during alkylation of the indole core?
- Methodological Answer :
- Catalyst design : Bulky ligands (e.g., P(t-Bu)₃) favor substitution at the less-hindered C3 position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at the indole’s electron-rich positions .
- Temperature modulation : Lower temperatures (−10°C) reduce kinetic competition, favoring thermodynamically stable products .
Q. How do researchers analyze bioactivity data for this compound derivatives?
- Methodological Answer :
- In vitro assays : Screen for kinase inhibition (e.g., Flt3) using ATP-competitive binding assays. IC₅₀ values are calculated via dose-response curves .
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., benzyl vs. butyl groups) with bioactivity. Example: Bulkier alkyl chains may enhance lipophilicity and membrane permeability .
- Data validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
